molecular formula C25H25N3O3 B2660698 1-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2-(phenoxymethyl)-1H-1,3-benzodiazole CAS No. 1211308-00-7

1-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2-(phenoxymethyl)-1H-1,3-benzodiazole

Cat. No.: B2660698
CAS No.: 1211308-00-7
M. Wt: 415.493
InChI Key: IEICJFYJYAUYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2-(phenoxymethyl)-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a furan ring, a piperidine ring, and a benzodiazole moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2-(phenoxymethyl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2-(phenoxymethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, acetic acid, room temperature.

    Reduction: LiAlH4, dry ether, reflux.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2), solvent (acetic acid), elevated temperature.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Nitrated or halogenated benzodiazole derivatives.

Mechanism of Action

The mechanism of action of 1-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2-(phenoxymethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • **1-(furan-2-carbonyl

Properties

IUPAC Name

furan-2-yl-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c29-25(23-11-6-16-30-23)27-14-12-19(13-15-27)17-28-22-10-5-4-9-21(22)26-24(28)18-31-20-7-2-1-3-8-20/h1-11,16,19H,12-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEICJFYJYAUYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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